molecular formula C11H9F2N5O2S B2776748 N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine CAS No. 307326-41-6

N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine

Cat. No.: B2776748
CAS No.: 307326-41-6
M. Wt: 313.28
InChI Key: FZLQQYQOWHILQQ-UHFFFAOYSA-N
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Description

N-{4-[(Difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine is a compound of interest due to its potential therapeutic applications. This compound features a unique combination of a difluoromethylsulfanyl group attached to a phenyl ring, which is further connected to a nitropyrimidine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(Difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[(Difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(Trifluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    N-{4-[(Methylsulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine: Similar structure but with a methylsulfanyl group instead of a difluoromethyl group.

Uniqueness

N-{4-[(Difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

4-N-[4-(difluoromethylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N5O2S/c12-11(13)21-7-3-1-6(2-4-7)17-10-8(18(19)20)9(14)15-5-16-10/h1-5,11H,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLQQYQOWHILQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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